2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both thiophene and thiazole rings These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Mechanism of Action
Mode of Action:
The mode of action involves the compound interacting with its targets. Given its structure, we can speculate on potential mechanisms:
- Anti-inflammatory Activity : Thiophene derivatives often exhibit anti-inflammatory properties . It’s possible that our compound modulates inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the condensation of thiophene-3-carboxaldehyde with thiosemicarbazide to form the thiazole ring, which is then followed by acylation to introduce the acetic acid group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
- Thiophene-2-acetic acid
- Thiophene-3-acetic acid
- Thiazole-4-acetic acid
Comparison: 2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both thiophene and thiazole rings, which confer a combination of properties not found in simpler analogs. This dual-ring structure enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6/h1-2,4-5H,3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJPLNCSOGDLEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=CS2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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